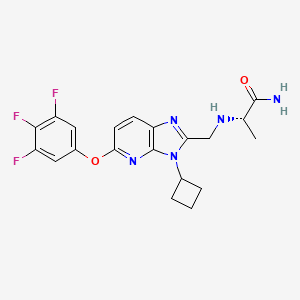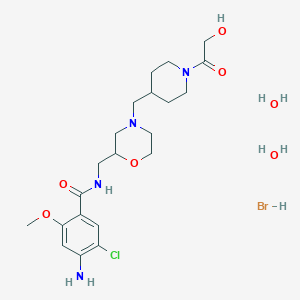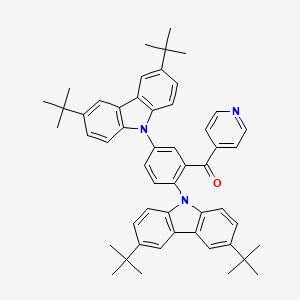
Eicosapentaenoyl-Serotonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosapentaenoyl Serotonin (EPA-5-HT) is an N-acyl serotonin, a novel lipid present in the gut . It is a hybrid molecule patterned after arachidonoyl serotonin . Arachidonoyl serotonin is a dual antagonist of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel, reducing both acute and chronic peripheral pain .
Synthesis Analysis
The synthesis of serotonin begins with the essential amino acid tryptophan, which undergoes hydroxylation to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT) . The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production . The effects of replacing the arachidonoyl portion with eicosapentaenoic acid have not been studied .
Molecular Structure Analysis
Eicosapentaenoyl Serotonin is a hybrid molecule patterned after arachidonoyl serotonin . The molecular formula of Eicosapentaenoyl Serotonin is C30H40N2O2 .
Chemical Reactions Analysis
The majority of serotonin is intracellular, allowing for relatively tight control of its concentration . Serotonin is stored in intracellular vesicles, enters the synaptic cleft after neuron depolarization, then binds to G-protein coupled receptors (GPCRs) on either the presynaptic or postsynaptic membrane .
Physical And Chemical Properties Analysis
The molecular weight of Eicosapentaenoyl Serotonin is 460.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 16 .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Eicosapentaenoyl-Serotonin (EPDA) hat sich gezeigt, dass es sowohl in Maus- als auch in humanen Makrophagen entzündungshemmende Eigenschaften besitzt {svg_1}. Es unterdrückt die Produktion von Monocyten-Chemoattraktant-Protein-1 (MCP-1), Interleukin-6 (IL-6) in beiden Zelllinien und Stickstoffmonoxid (NO) und Makrophagen-inflammatorisches Protein-3α (MIP3A) in RAW 264.7-Makrophagen {svg_2}. Auf transkriptioneller Ebene dämpft EPDA den Cyclooxygenase-2 (COX-2)-Ausdruck in beiden Zelllinien und den von MCP-1, IL-6 und Interleukin-1β (IL-1β) in THP-1-Makrophagen {svg_3}.
Potenzielle Rolle bei der Schmerzbehandlung
This compound ist ein Hybridmolekül, das nach dem Vorbild von Arachidonoyl-Serotonin geformt ist {svg_4}. Arachidonoyl-Serotonin ist ein dualer Antagonist von Fettsäureamid-Hydrolase (FAAH) und dem transienten Rezeptorpotential Vanilloid-Typ-1 (TRPV1)-Kanal und reduziert sowohl akute als auch chronische periphere Schmerzen {svg_5}. Die Auswirkungen des Austauschs des Arachidonoyl-Teils durch Eicosapentaensäure wurden nicht untersucht {svg_6}.
Rolle bei der Neurotransmission
Serotonin, als Monoamin-Neurotransmitter, moduliert die Aktivität des Nervensystems {svg_7}. Eine Funktionsstörung von Serotonin im Gehirn wird als eine der Hauptursachen für Depressionen angesehen {svg_8}. Serotonin, auch 5-Hydroxytryptamin (5-HT) genannt, ist ein Monoamin-Neurotransmitter, zusammen mit den Katecholaminen, Dopamin, Epinephrin und Norepinephrin, als eine Hauptklasse von Neurotransmittern, die die Aktivität des Nervensystems modulieren {svg_9}.
Potenzielle Rolle bei der Stimmungsregulation
Serotonin ist an der Regulation der Stimmung beteiligt {svg_10}. Beeinträchtigungen der Synthese und Homöostase von Serotonin sind an zahlreichen Erkrankungen beteiligt, darunter Depression, Parkinson-Krankheit und Angstzustände {svg_11}.
Rolle bei physiologischen Prozessen
Serotonin ist an der Regulation physiologischer Prozesse beteiligt, wie Körpertemperatur, Atmung, Herzrhythmus, Essen, Darmmotilität, Ejakulationslatenz, Blasenkontrolle, Muskelwachstum, Bewegung, Schlaf, Erregung, Schmerz und Immunität {svg_12}.
Mikrobielle Synthese
Mit der Entwicklung der synthetischen Biologie haben Forscher die Methode der mikrobiellen Synthese von Serotonin etabliert {svg_13}. Im Vergleich zur natürlichen Extraktion bietet die mikrobielle Synthese die Vorteile eines kurzen Produktionszyklus, einer kontinuierlichen Produktion, die nicht von der Jahreszeit und der Quelle abhängt, und ist umweltfreundlich {svg_14}.
Wirkmechanismus
Target of Action
Eicosapentaenoyl Serotonin is a hybrid molecule patterned after Arachidonoyl Serotonin . It primarily targets the Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . These targets play a crucial role in reducing both acute and chronic peripheral pain .
Mode of Action
Eicosapentaenoyl Serotonin acts as a dual antagonist of FAAH and the TRPV1 channel . It inhibits capsaicin-induced TRPV1 channel activation (IC50 = 0.76 µM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (IC50 > 50 µM) .
Biochemical Pathways
The serotonin receptors, to which Eicosapentaenoyl Serotonin binds, are involved in regulating a diverse array of physiological signaling pathways . These receptors belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It is known that the compound is soluble in dmf, dmso, and ethanol . The solubility of the compound in these solvents suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of Eicosapentaenoyl Serotonin’s action is the reduction of both acute and chronic peripheral pain . This is achieved through its antagonistic action on FAAH and the TRPV1 channel .
Action Environment
It is known that the compound is stable at -20°c . This suggests that it may be stable in a variety of environments, although further studies are needed to confirm this.
Zukünftige Richtungen
Omega-3 polyunsaturated fatty acids (PUFAs) can play important roles in maintaining mental health and resistance to stress, and omega-3 PUFAs supplementation can display beneficial effects on both the prevention and treatment of depressive disorders . The roles of odorant receptors (ORs), and those of fatty acid conjugates in the gut are emerging research lines .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPAMQYLBIIZHL-JLNKQSITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199875-71-3 |
Source


|
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14,17-eicosapentaenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


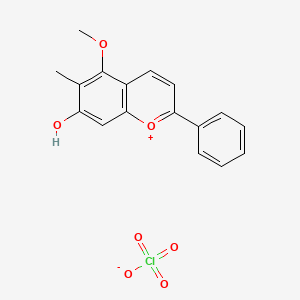

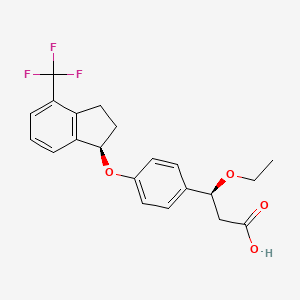

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)
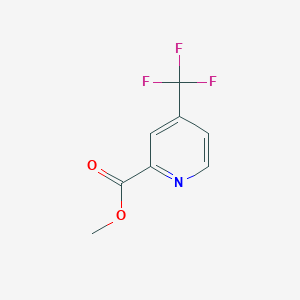
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)
